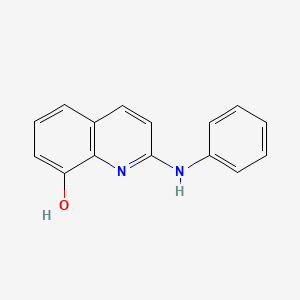

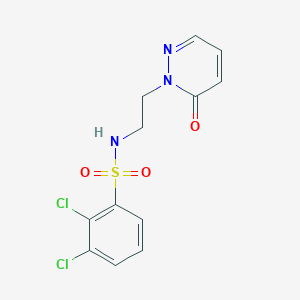

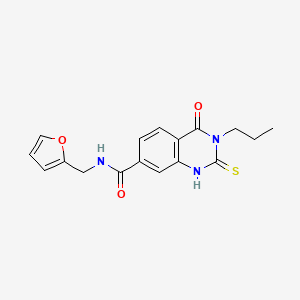

![molecular formula C20H17F2N3O4S B2992654 2-{[1-(2-Difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline CAS No. 2097904-26-0](/img/structure/B2992654.png)

2-{[1-(2-Difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-{[1-(2-Difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline” is a chemical compound with the molecular formula C20H17F2N3O4S and a molecular weight of 433.43. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle .

Synthesis Analysis

The synthesis of such compounds often involves the use of aromatic diamines and various organic derivatives . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

Quinoxaline derivatives, like the one , can undergo various chemical reactions, including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions .Aplicaciones Científicas De Investigación

Neutral Anion Receptors with Enhanced Affinities

Research by Anzenbacher et al. (2000) delves into the utilization of difluorinated compounds, akin to the core structure of 2-{[1-(2-Difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline, as neutral anion receptors. These compounds, specifically fluorinated calix[4]pyrrole and dipyrrolylquinoxaline, exhibit significantly augmented affinities for anions such as fluoride, chloride, or dihydrogen phosphate compared to their non-fluorinated counterparts. This is evidenced through various spectroscopic analyses, including 1H NMR, 19F NMR, and fluorescence emission. The difluorinated dipyrrolylquinoxaline, in particular, displayed a remarkable three orders of magnitude improvement in affinity for dihydrogen phosphate, indicating its potential as a highly sensitive and selective sensor for phosphate anions (Anzenbacher et al., 2000).

Catalytic Synthesis of Pyridine Derivatives

Movassaghi et al. (2007) describe a methodology for the direct synthesis of pyridine and quinoline derivatives from N-vinyl and N-aryl amides. This process involves the activation of amides with trifluoromethanesulfonic anhydride, followed by π-nucleophile addition to the activated intermediate. This chemistry is compatible with a broad range of functional groups and highlights the potential of utilizing difluoromethanesulfonyl compounds in the catalytic synthesis of complex heterocycles, which are pivotal in pharmaceutical research and organic synthesis (Movassaghi et al., 2007).

Direcciones Futuras

Propiedades

IUPAC Name |

[2-(difluoromethylsulfonyl)phenyl]-(3-quinoxalin-2-yloxypyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F2N3O4S/c21-20(22)30(27,28)17-8-4-1-5-14(17)19(26)25-10-9-13(12-25)29-18-11-23-15-6-2-3-7-16(15)24-18/h1-8,11,13,20H,9-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWCVQCBKNKOWJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC=CC=C4S(=O)(=O)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F2N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

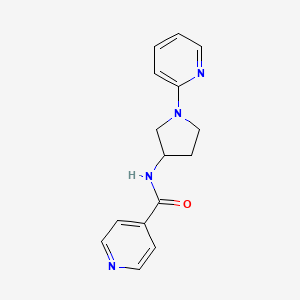

![2-methyl-5-(propan-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2992580.png)

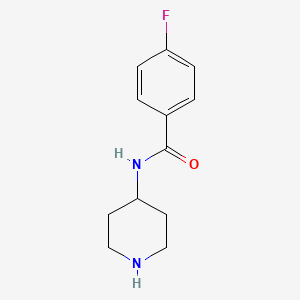

![4-[[methyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]methyl]benzamide](/img/structure/B2992583.png)

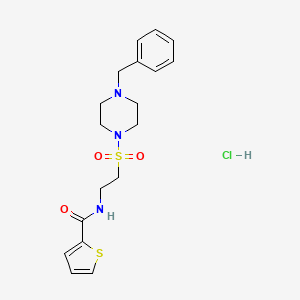

![1'-(2-Ethylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2992585.png)

![N-(3,4-dimethoxyphenyl)-1-[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2992594.png)